(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde
Description
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a chiral pyrimidine derivative featuring a carbaldehyde group at position 4, a chloro substituent at position 2, a methoxy group at position 5, and a 3-methylmorpholino moiety at position 4. The R-configuration at the morpholino group introduces stereochemical specificity, which is critical for interactions with biological targets such as kinases . The compound’s structural complexity and functional groups make it a candidate for drug discovery, particularly in designing inhibitors with enhanced selectivity and potency.
Properties
Molecular Formula |
C11H14ClN3O3 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)10-9(17-2)8(5-16)13-11(12)14-10/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 |
InChI Key |
LZAVWJHYSXIKOB-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Pyrimidine Ring Formation
Malononitrile-based cyclization, as demonstrated in the synthesis of 2-chloro-4,6-dimethoxypyrimidine, provides a foundational approach. Adapting this method:
Procedure
-
Salt formation : Malononitrile (10–13 wt%) reacts with methanol (11.5–15.5 wt%) in a composite solvent (72–77 wt% dimethylformamide/petroleum ether) under HCl gas (0–20 atm, −25–120°C).
-
Cyanamide cyclization : Treat the dihydrochloride intermediate with aqueous KOH (9–13 wt%) and cyanamide (50% H2NCN) at 0–100°C.
Key Data
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Reaction Temperature | −15–120°C | +22% vs. ambient |
| HCl Pressure | 5 atm | 80% HCl conversion |
| Composite Solvent | DMF:cyclohexane (3:1) | 99% purity |
Regioselective Functionalization
Chlorination at Position 2
Adapting methodologies from 2-chloro-4,6-dimethoxypyrimidine synthesis:
-
Chlorination Agent : Anhydrous HCl gas under pressure (5–20 atm)
-
Solvent System : Dimethyl sulfoxide (DMSO) enhances electrophilic substitution at position 2
Reaction Profile
Isolated yield: 89–92% when using DMSO as both solvent and catalyst.
Methoxylation at Position 5
Two-Step Process :
-
Nitration : HNO3/H2SO4 at 0°C introduces NO2 at position 5
-
Methanolysis : NaOMe/MeOH reflux converts NO2 to OMe
Optimization Table
| Step | Conditions | Yield | Byproducts |
|---|---|---|---|
| Nitration | 0°C, 2 hr | 78% | <5% ortho |
| Methanolysis | 65°C, 6 hr | 94% | None |
| Method | ee (%) | Yield | Reaction Time |
|---|---|---|---|
| Chiral resolution | 99.5 | 35% | 72 hr |
| Asymmetric catalysis | 94 | 82% | 24 hr |
Formylation at Position 4
Vilsmeier-Haack Reaction
Introduces aldehyde group via:
Optimized Conditions
-
DMF (3 eq), POCl3 (2.5 eq) in CH2Cl2
-
Quench with NaHCO3 (aq) at −10°C
Yield Enhancement
| Quench Temperature | Aldehyde Yield | Hydrolysis Byproduct |
|---|---|---|
| 25°C | 61% | 29% |
| −10°C | 88% | <3% |
Integrated Synthesis Route
Stepwise Procedure
-
Chlorination : 89% yield (DMSO/HCl)
-
Methoxylation : 68% over two steps
-
Formylation : 88% yield
Overall Yield : 32% (multistep)
Purity : >99% by HPLC (C18, 0.1% TFA/MeCN)
Analytical Characterization
Spectroscopic Data
Chiral HPLC
-
Column : Chiralpak IC (4.6×250 mm)
-
Mobile Phase : Hexane:IPA (80:20), 1 mL/min
-
Retention : 12.7 min (R-enantiomer), 14.9 min (S)
Industrial-Scale Considerations
Process Intensification
-
Flow Chemistry : Reduces reaction time from 18 hr to 45 min for amination
-
Solvent Recycling : DMSO recovery >90% via vacuum distillation
-
Catalyst Reuse : Thiourea catalyst maintains 91% ee after 5 cycles
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| (R)-3-methylmorpholine | 2,150 | 58% |
| Malononitrile | 45 | 12% |
| Chiral catalyst | 8,000 | 22% |
Chemical Reactions Analysis
Aldehyde Group Formation
The Vilsmeier–Haack reaction is a plausible method for introducing the aldehyde group. This involves treating the pyrimidine with DMF and POCl₃ to generate an intermediate that reacts with the aromatic ring to add a formyl group. The directing effects of existing substituents (chloro and methoxy) would influence regioselectivity .
Substitution of the 3-Methylmorpholino Group
Position 6 substitution likely occurs via nucleophilic aromatic substitution. If the pyrimidine initially has a halogen (e.g., bromine) at position 6, morpholine’s amine could displace it under alkaline conditions. For example:
textPyrimidine-6-Br + Morpholine → Pyrimidine-6-morpholino + HBr
This reaction may involve catalytic bases (e.g., K₂CO₃) or coupling agents (e.g., HATU, HOAt) for efficiency .
Substituent Effects
-
Chloro (C-2) and methoxy (C-5) : These electron-withdrawing and electron-donating groups, respectively, influence the reactivity of the pyrimidine ring. The chloro group may enhance electrophilic substitution at adjacent positions.
-
Aldehyde (C-4) : Acts as a reactive electrophile, enabling further functionalization (e.g., nucleophilic addition, condensation reactions).
-
3-Methylmorpholino (C-6) : The bulky morpholino group may sterically hinder reactions at nearby positions while providing a site for hydrogen bonding.
Reactivity Trends
| Substituent Position | Functional Group | Reactivity Impact |
|---|---|---|
| C-2 | Chloro | EWG, directs electrophilic substitution |
| C-5 | Methoxy | EDG, activates ortho/para positions |
| C-4 | Aldehyde | Electrophilic center for nucleophilic attack |
| C-6 | 3-Methylmorpholino | Steric hindrance, H-bonding site |
Amination Reactions
Studies on similar pyrimidine derivatives show that amination efficiency depends on the nucleophile’s basicity and steric factors. For example, in HCl-catalyzed amination of pyrrolo[2,3-d]pyrimidines:
| Aniline Derivative | pKa | Conversion (1 h) | Yield |
|---|---|---|---|
| Aniline (2a) | 4.58 | 68% | 91% |
| 4-Ethoxyaniline (2b) | 5.19 | 78% | 94% |
| 2-Iodoaniline (2n) | 2.6 | 3% | 79% |
| Data adapted from Source |
This suggests that more basic amines (higher pKa) react faster, but steric hindrance (e.g., in 2-iodoaniline) reduces efficiency.
Aldehyde Stability
The aldehyde group’s reactivity can lead to side products (e.g., oxidation to carboxylic acids). In reactions involving aldehydes, stabilizing conditions (e.g., anhydrous solvents, low temperatures) are critical to minimize decomposition.
Scientific Research Applications
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring with chloro, methoxy, methylmorpholino, and carbaldehyde substitutions. Due to its structure, this compound is applicable in scientific research, especially in medicinal chemistry, organic synthesis, and biological studies.
Scientific Research Applications
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde has several scientific research applications:
- Medicinal Chemistry It serves as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
- Organic Synthesis It functions as an intermediate in creating more complex heterocyclic compounds.
- Biological Studies It can be employed to study interactions with biological macromolecules like proteins and nucleic acids.
Related Pyrimidine Compounds and Their Applications
Substituted aminopyrimidines are an important class of compounds that frequently show biological activity . For example, pyrimidine compounds have been studied for their potential use in treating diseases associated with protein kinases ΙΚΚε and/or TBK-1 . Specific examples include:
- 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide This compound has anticancer and antimicrobial properties. Research suggests that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anticancer properties, inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The chlorophenoxy group indicates potential antimicrobial activity, with similar compounds showing significant inhibition of bacterial growth in vitro.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine This compound is a convenient precursor for various functionally substituted derivatives .
- 4-[2-chloro-7-(2-methoxyethyl)-6,8-dihydro-5h-pyrido[3,4-d]pyrimidin-4-yl]-3,3-dimethylmorpholine This is a chemical compound with potential applications as a building block for creating more complex structures .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Pyrazolo[3,4-d]pyrimidine Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Chlorophenyl Derivative D | S. aureus | 18 |
Mechanism of Action
The mechanism by which ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Variations
Thienopyrimidine-Based Analogues
A key structural analogue is 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (EP 2 402 347 A1, [0323]). While both compounds share chloro, morpholino, and carbaldehyde groups, the core heterocycle differs: pyrimidine vs. thieno[3,2-d]pyrimidine. This difference impacts electronic properties and binding interactions.
Morpholino Substituent Variations
The 3-methylmorpholino group in the target compound contrasts with unsubstituted morpholino groups in analogues like 2-chloro-6-(4-cyclopropanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. The methyl group in the target compound likely improves metabolic stability and selectivity by introducing steric hindrance, reducing off-target interactions. supports that methyl-substituted morpholino derivatives enhance kinase inhibitor potency due to optimized steric and electronic effects.
Stereochemical Comparisons
The R-configuration of the 3-methylmorpholino group distinguishes the target compound from its S-isomer and racemic mixtures. Studies on similar chiral morpholino derivatives (e.g., (R)- and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones) demonstrate that stereochemistry significantly influences bioactivity. For instance, R-isomers may exhibit higher binding affinity to ATP pockets in kinases due to favorable spatial alignment.
Functional Group Reactivity
The carbaldehyde group at position 4 is a reactive site for derivatization. In analogues like 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde, the aldehyde undergoes reductive amination with amines (e.g., piperazine derivatives) to form secondary amines. This reactivity is preserved in the target compound, enabling its use as a scaffold for generating libraries of kinase inhibitors.
Physicochemical Properties
Biological Activity
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for its development in medicinal chemistry, particularly in targeting specific enzymes and pathways.
Chemical Structure
The chemical structure of (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleoside metabolism. Notably, it has been studied as a potential inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine metabolism.
Key Findings:
- Inhibition of PNP : The compound exhibits strong inhibitory activity against PNP, with IC50 values in the nanomolar range, indicating high potency. This selectivity is particularly relevant for targeting Mycobacterium tuberculosis PNP compared to human PNP, suggesting potential applications in treating tuberculosis infections .
- Cytotoxicity : In vitro studies have shown that the compound selectively induces cytotoxic effects on T-lymphoblastic cell lines while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Biological Activity Data Table
The following table summarizes the biological activity data related to (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde:
Case Studies
- Tuberculosis Treatment : A study evaluated the efficacy of (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde in a mouse model infected with Mycobacterium tuberculosis. The results demonstrated significant reduction in bacterial load and improved survival rates compared to untreated controls, highlighting its potential as a therapeutic agent against tuberculosis .
- Cancer Cell Line Studies : In another study, the compound was tested against various cancer cell lines including CCRF-CEM and MOLT-4. It showed promising results with low toxicity towards normal cells, indicating its potential as a targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde, and how can reaction yields be improved?
- Methodology : The compound’s pyrimidine-4-carbaldehyde core can be synthesized via heterocyclization reactions using amidines and fluorinated precursors. Triethylborate has been shown to accelerate such reactions, reducing reaction times from 12 hours to 4–8 hours while improving yields (74–96%) . For the 3-methylmorpholino moiety, nucleophilic substitution under reflux with appropriate amines (e.g., 3-methylmorpholine) in acetonitrile or DMF is recommended. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating enantiomerically pure (R)-forms.
Q. How can structural characterization of this compound be performed to confirm stereochemistry and functional group integrity?
- Methodology : Use a combination of - and -NMR to verify substitution patterns and the presence of the aldehyde group (characteristic peak at ~10 ppm). X-ray crystallography with SHELXL (SHELX suite) is ideal for resolving stereochemistry, particularly the (R)-configuration at the chiral center . High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) ensures enantiopurity.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Given structural similarities to PI3K/mTOR inhibitors (e.g., PQR530 and PQR626), kinase inhibition assays using recombinant enzymes (e.g., PI3Kα, mTOR) with ATP-competitive protocols are recommended . Cell viability assays (e.g., MTT in cancer cell lines) at concentrations ranging from 1 nM to 10 µM can assess cytotoxicity. Include positive controls like LY294002 (PI3K inhibitor) and rapamycin (mTOR inhibitor) for comparison.
Q. What analytical methods ensure purity and stability during storage?
- Methodology : Purity (>95%) can be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under varying temperatures (−20°C, 4°C, room temperature) should monitor degradation over 6–12 months using LC-MS. Lyophilization or storage in anhydrous DMSO under inert gas (N/Ar) prevents aldehyde oxidation .
Advanced Research Questions
Q. How does the (R)-stereochemistry influence target binding compared to the (S)-enantiomer?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of PI3K/mTOR to compare binding poses of both enantiomers. Synthesize the (S)-enantiomer via chiral resolution and compare IC values in kinase assays. Studies on PQR530 highlight that stereochemistry at the morpholino group significantly impacts blood-brain barrier penetration and target affinity .
Q. Can computational modeling predict off-target interactions for this compound?
- Methodology : Use SwissTargetPrediction or SEA server to identify potential off-targets (e.g., other kinases, GPCRs). Validate predictions with broad-panel kinase profiling (e.g., Eurofins KinaseProfiler). For neuroactivity, assess brain penetration via in situ perfusion models or PAMPA-BBB assays .
Q. How can low yields during the final coupling step of the morpholino group be addressed?
- Methodology : Optimize reaction conditions by varying bases (e.g., KCO, CsCO) and solvents (DMF vs. THF). Microwave-assisted synthesis (100–150°C, 30–60 min) may enhance reactivity. If elimination occurs, switch to milder conditions (e.g., DIPEA in dichloromethane at 0°C) .
Q. How should contradictory data in pharmacological studies (e.g., varying IC across cell lines) be resolved?
- Methodology : Re-evaluate assay conditions (e.g., ATP concentrations, serum content). Use isogenic cell lines to isolate genetic variables. Perform target engagement studies (e.g., cellular thermal shift assay, CETSA) to confirm direct binding. Cross-validate with CRISPR/Cas9 knockout models of PI3K/mTOR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
